molecular formula C16H21ClFNO B11834779 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane CAS No. 918644-77-6

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane

Katalognummer: B11834779
CAS-Nummer: 918644-77-6
Molekulargewicht: 297.79 g/mol
InChI-Schlüssel: YRXMBYVONGPZLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[55]undecane is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 4-chloro-3-fluorophenol with an appropriate azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different spirocyclic compounds with altered functional groups .

Wissenschaftliche Forschungsanwendungen

9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of NS5-methyltransferase, an enzyme crucial for the replication of dengue virus type 2. This inhibition disrupts the viral replication process, thereby reducing the viral load .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

918644-77-6

Molekularformel

C16H21ClFNO

Molekulargewicht

297.79 g/mol

IUPAC-Name

9-(4-chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane

InChI

InChI=1S/C16H21ClFNO/c17-14-2-1-13(11-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2

InChI-Schlüssel

YRXMBYVONGPZLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1OC3=CC(=C(C=C3)Cl)F)CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.